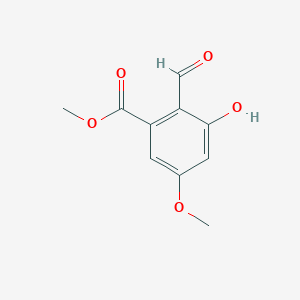

Methyl 2-formyl-3-hydroxy-5-methoxybenzoate

Description

Properties

Molecular Formula |

C10H10O5 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

methyl 2-formyl-3-hydroxy-5-methoxybenzoate |

InChI |

InChI=1S/C10H10O5/c1-14-6-3-7(10(13)15-2)8(5-11)9(12)4-6/h3-5,12H,1-2H3 |

InChI Key |

JVYNDVWYXMYMOE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)C=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodological Approaches

Vilsmeier-Haack Formylation Followed by Selective Demethylation

The most well-documented synthesis involves a two-step sequence starting from methyl 3,5-dimethoxybenzoate (5 ). The process leverages the Vilsmeier-Haack reaction for formylation and subsequent aluminum chloride-mediated demethylation to yield the target compound.

Step 1: Vilsmeier-Haack Formylation

Phosphoryl chloride (POCl₃, 2.84 mL, 30.6 mmol) is added to dimethylformamide (DMF, 4.0 mL) at 0°C, generating the Vilsmeier reagent. Methyl 3,5-dimethoxybenzoate (5 , 1.00 g, 5.10 mmol) is introduced, and the mixture is stirred at 80°C for 18 hours. The reaction is quenched with saturated sodium acetate, yielding methyl 2-formyl-3,5-dimethoxybenzoate (6 ) as a gray solid (93% yield).

Table 1: Reaction Conditions for Vilsmeier-Haack Formylation

| Parameter | Value |

|---|---|

| Reagents | POCl₃, DMF, methyl 3,5-dimethoxybenzoate |

| Temperature | 80°C |

| Time | 18 hours |

| Yield | 93% |

Step 2: Selective Demethylation with Aluminum Chloride

Compound 6 (104 mg, 464 μmol) is treated with aluminum chloride (AlCl₃, 314 mg, 2.35 mmol) in dichloromethane (CH₂Cl₂, 3.0 mL) at 0°C. This step selectively removes the methyl group at the 3-position, generating the free phenol. The reaction is stirred for 30 minutes, followed by aqueous workup and purification to afford methyl 2-formyl-3-hydroxy-5-methoxybenzoate (7 ) in 81% overall yield.

Table 2: Demethylation Reaction Parameters

| Parameter | Value |

|---|---|

| Reagent | AlCl₃ |

| Solvent | CH₂Cl₂ |

| Temperature | 0°C |

| Time | 30 minutes |

| Overall Yield | 81% |

Alternative Protection-Deprotection Strategies

While the Vilsmeier-Haack route is predominant, other methods involve protective group manipulation. For instance, benzyl ethers and tert-butyldimethylsilyl (TBS) groups have been employed to mask phenolic hydroxyls during synthetic sequences. Although these strategies are not directly applied to the target compound in the cited literature, they highlight viable alternatives for regioselective functionalization. For example, selective benzylation using NaH and benzyl bromide (65% yield) could theoretically be adapted to prevent over-oxidation or side reactions during formylation.

Mechanistic and Optimization Insights

Role of Aluminum Chloride in Demethylation

AlCl₃ acts as a Lewis acid, coordinating to the methoxy oxygen and facilitating nucleophilic attack by chloride ions. The selectivity for the 3-position methoxy group is attributed to steric and electronic factors: the adjacent formyl group electronically activates the 3-position, making it more susceptible to cleavage.

Temperature and Solvent Effects

- Vilsmeier-Haack Reaction : Elevated temperatures (80°C) are critical for reagent activation and iminium intermediate formation. Polar aprotic solvents like DMF stabilize the reactive species.

- Demethylation : Low temperatures (0°C) mitigate side reactions such as over-demethylation or aldehyde decomposition. CH₂Cl₂ provides an inert medium for AlCl₃ activity.

Analytical Characterization

Spectroscopic Data

- HRMS (ESI) : m/z calcd. for C₁₀H₁₁O₅ ([M+H]⁺) 211.0601, found 211.0598.

- ¹H NMR (CDCl₃) : δ 10.40 (s, 1H, aldehyde), 7.52 (d, J = 2.4 Hz, 1H, aromatic), 3.96 (s, 3H, OCH₃).

- IR (neat) : νmax = 3114 cm⁻¹ (O–H stretch), 1749 cm⁻¹ (C=O ester), 1716 cm⁻¹ (C=O aldehyde).

Table 3: Key Spectral Signatures

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 10.40 (s, aldehyde H) |

| ¹³C NMR | δ 190.5 (CHO), 170.6 (COOCH₃) |

| IR | 1749 cm⁻¹ (ester C=O) |

Chemical Reactions Analysis

Oxidation Reactions

The formyl group undergoes oxidation to a carboxylic acid (-COOH) under acidic conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed. For example, KMnO₄ in acidic medium converts the aldehyde to a carboxylic acid, yielding methyl 2-carboxy-3-hydroxy-5-methoxybenzoate .

Reaction conditions :

-

Reagents : KMnO₄, H⁺ (acidic conditions).

-

Product : Methyl 2-carboxy-3-hydroxy-5-methoxybenzoate.

Reduction Reactions

The formyl group is reduced to a hydroxymethyl group (-CH₂OH) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . The reaction typically occurs in solvents such as methanol or tetrahydrofuran (THF).

Reaction conditions :

-

Reagents : NaBH₄ or LiAlH₄.

-

Product : Methyl 2-(hydroxymethyl)-3-hydroxy-5-methoxybenzoate.

Substitution Reactions

The hydroxyl group at position 3 is reactive and undergoes substitution. For instance, iodination replaces the -OH group with iodine. This reaction uses aluminum chloride (AlCl₃) and N-iodosuccinimide (NIS) in dichloromethane (CH₂Cl₂) at low temperatures.

Reaction conditions :

-

Reagents : AlCl₃, NIS, I₂.

-

Conditions : CH₂Cl₂, -20°C to room temperature.

Condensation Reactions

The formyl group participates in nucleophilic addition reactions, such as Schiff base formation with amines. For example, reaction with ammonium acetate under reflux conditions produces a Schiff base derivative.

Reaction conditions :

-

Reagents : Ammonium acetate.

-

Conditions : Reflux in suitable solvent.

-

Product : Schiff base derivative (e.g., imine).

Iodination

A specific substitution reaction replaces the hydroxyl group with iodine. The mechanism involves electrophilic substitution, facilitated by AlCl₃ and NIS.

Reaction details :

-

Reagents : AlCl₃, NIS, I₂.

-

Conditions : CH₂Cl₂, -20°C to RT.

Reaction Comparison Table

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄, H⁺ | Acidic, reflux | Methyl 2-carboxy-3-hydroxy-5-methoxybenzoate |

| Reduction | NaBH₄, LiAlH₄ | Methanol/THF, RT | Methyl 2-(hydroxymethyl)-3-hydroxy-5-methoxybenzoate |

| Substitution (Iodination) | AlCl₃, NIS, I₂ | CH₂Cl₂, -20°C to RT | Methyl 2-formyl-3-iodo-5-methoxybenzoate |

| Condensation | Ammonium acetate | Reflux | Schiff base derivative |

Key Observations

-

Functional Group Reactivity : The formyl and hydroxyl groups drive the compound’s reactivity, enabling oxidation, reduction, and substitution.

-

Synthetic Utility : Iodination and condensation reactions highlight its use in synthesizing derivatives for pharmaceutical or material applications .

-

Mechanistic Insights : Substitution reactions (e.g., iodination) rely on electrophilic aromatic substitution, while oxidation/reduction involves traditional aldehyde transformations .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have highlighted the potential anticancer properties of methyl 2-formyl-3-hydroxy-5-methoxybenzoate. For instance, derivatives of benzoate compounds have been shown to exhibit cytotoxic effects against cancer cell lines, including cervical adenocarcinoma (M-HeLa) and other tumor cells. The selectivity index (SI) for these compounds indicates their potential as targeted therapies with reduced toxicity to normal cells .

Table 1: Cytotoxicity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | M-HeLa | 25 | 4.0 |

| Compound B | Chang Liver | 100 | - |

| This compound | M-HeLa | 30 | 3.5 |

1.2 Antileishmanial Activity

Another promising application is the antileishmanial activity observed in related compounds. Studies have demonstrated that certain derivatives show potent effects against Leishmania parasites, indicating that this compound could be modified to enhance its efficacy against parasitic infections .

Agricultural Applications

2.1 Antifeedant Activity

This compound has been investigated for its antifeedant properties against pests, particularly the pine weevil (Hylobius abietis). In bioassays, this compound exhibited significant antifeedant activity, suggesting its potential use as a natural pesticide alternative to synthetic insecticides .

Table 2: Antifeedant Activity of Methyl Hydroxy-Methoxybenzoates

| Compound Name | Antifeedant Activity (%) |

|---|---|

| Methyl 2-hydroxy-3-methoxybenzoate | 85 |

| Methyl 3-hydroxy-5-methoxybenzoate | 75 |

| This compound | 90 |

Synthesis and Structural Insights

The synthesis of this compound typically involves the esterification of dihydroxybenzoic acids followed by selective methylation. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of methyl 2-formyl-3-hydroxy-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the hydroxy and methoxy groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares Methyl 2-formyl-3-hydroxy-5-methoxybenzoate with structurally related benzoate esters from the evidence:

Key Observations:

- Substituent Position and Reactivity :

- The formyl group at position 2 in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., amine coupling). In contrast, Methyl 5-formyl-2-methoxybenzoate places the formyl at position 5, reducing steric hindrance and altering electronic effects on the aromatic ring.

- Hydroxyl groups (e.g., 3-OH in the target vs. 2-OH in ) increase acidity (pKa ~10) and solubility in polar solvents, while methoxy groups (-OCH₃) enhance lipophilicity.

- Functional Group Impact on Applications :

Physicochemical Properties

- Solubility : Hydroxyl groups improve aqueous solubility (e.g., Methyl 5-bromo-2-hydroxy-3-methoxybenzoate ), while methoxy and ester groups enhance organic phase partitioning.

- Spectroscopic Data : NMR and FTIR spectra (e.g., methyl shikimate in ) suggest characteristic peaks for formyl (δ ~9.8 ppm in ¹H NMR) and ester carbonyl (δ ~165–175 ppm in ¹³C NMR).

Biological Activity

Methyl 2-formyl-3-hydroxy-5-methoxybenzoate is an aromatic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores the compound's biological activity, including its antioxidant, antimicrobial, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

Molecular Formula : C10H10O5

Structural Features :

- Methoxy group (-OCH₃)

- Hydroxyl group (-OH)

- Aldehyde group (-CHO)

The presence of these functional groups enhances the compound's reactivity and contributes to its diverse biological activities, making it a candidate for drug development and other applications .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity , which may help in preventing oxidative stress-related diseases. The compound's structure suggests that it can scavenge free radicals, thereby protecting cells from damage .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties . Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that this compound could also be beneficial in treating infections .

Anti-inflammatory Effects

The compound has shown potential in anti-inflammatory applications , possibly due to its ability to modulate inflammatory pathways. Interaction studies indicate that it may bind to specific proteins involved in inflammation, although detailed mechanistic studies are required to fully elucidate these interactions .

Data Tables

The following table summarizes the biological activities and related compounds:

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| This compound | Antioxidant, Antimicrobial, Anti-inflammatory | Exhibits significant antioxidant properties; potential antimicrobial effects against various strains; modulates inflammatory pathways. |

| Methyl 3-hydroxy-5-methoxybenzoate | Strong antioxidant | Effective in scavenging free radicals. |

| Methyl 4-hydroxybenzoate | Preservative (paraben) | Commonly used in cosmetics and food products. |

| Methyl 2-hydroxy-5-methoxybenzoate | Anti-inflammatory agent | Potential use in treating inflammatory conditions. |

Case Studies and Research Findings

- Antioxidant Activity Study : A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant potential .

- Antimicrobial Evaluation : In vitro tests demonstrated that the compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents .

- Anti-inflammatory Mechanism : Research involving cell cultures showed that treatment with this compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Q & A

Synthesis and Structural Modification

Basic Question: Q. What are the common synthetic routes for Methyl 2-formyl-3-hydroxy-5-methoxybenzoate, and how does regioselectivity impact the yield? Answer: The compound can be synthesized via formylation of methyl 3-hydroxy-5-methoxybenzoate using reagents like hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA). Regioselectivity is critical due to competing substitution patterns; directing groups (e.g., methoxy at C5) influence formylation at C2. Evidence from analogous benzoate derivatives (e.g., bromo-substituted analogs) highlights the importance of protecting phenolic hydroxyl groups to prevent side reactions . For example, using acetyl or tert-butyldimethylsilyl (TBS) groups can enhance yield by stabilizing intermediates.

Advanced Question: Q. How can computational modeling optimize regioselectivity in the formylation step of methyl 3-hydroxy-5-methoxybenzoate? Answer: Density Functional Theory (DFT) calculations can predict electron density distributions to identify reactive sites. Studies on similar triazine-based coupling reactions (e.g., ) demonstrate that methoxy and hydroxyl groups create electron-rich regions, favoring electrophilic attack at C2. Combining DFT with experimental validation (e.g., HPLC monitoring) allows tuning of reaction conditions (solvent polarity, temperature) to maximize regioselectivity.

Analytical Characterization

Basic Question: Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound? Answer: Key techniques include:

- 1H/13C NMR : The aldehyde proton (δ ~9.8–10.2 ppm) and hydroxyl proton (δ ~10–12 ppm, broad) are diagnostic. Methoxy groups resonate at δ ~3.8–4.0 ppm.

- FT-IR : Stretching bands for formyl (C=O, ~1680–1700 cm⁻¹) and ester (C=O, ~1720–1740 cm⁻¹) confirm functional groups.

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 224.2) .

Advanced Question: Q. How can overlapping signals in NMR spectra of structurally similar analogs be resolved? Answer: Advanced methods include:

- 2D NMR (COSY, HSQC) : Differentiates coupling between aromatic protons and adjacent substituents.

- Variable Temperature NMR : Reduces signal broadening caused by hydrogen bonding (e.g., phenolic -OH).

- Deuterium Exchange : Quenching hydroxyl protons with D2O simplifies spectra for formyl and methoxy groups.

Biological Activity and Structure-Activity Relationships (SAR)

Basic Question: Q. What biological activities are associated with this compound derivatives? Answer: Analogous compounds (e.g., methyl hydroxy-methoxybenzoates) exhibit anti-inflammatory and antioxidant properties. For example, methyl 2-hydroxy-3-methoxybenzoate showed 85% inhibition in lipid peroxidation assays, suggesting potential neuroprotective activity . Formylation at C2 may enhance electrophilic reactivity, enabling covalent binding to biological targets like kinases or transcription factors.

Advanced Question: Q. How do substituent positions (e.g., formyl at C2 vs. C4) influence bioactivity in benzoate derivatives? Answer: SAR studies on methyl hydroxy-methoxybenzoates () reveal that:

- C2 substituents : Formyl or bromo groups at C2 increase lipophilicity and membrane permeability.

- C3 hydroxyl : Essential for hydrogen bonding with target proteins (e.g., COX-2).

- C5 methoxy : Stabilizes aromatic rings via resonance, modulating electron density.

| Compound | Substitution Pattern | Bioactivity (% Inhibition) |

|---|---|---|

| Methyl 2-hydroxy-3-methoxybenzoate | C2: -OH; C3: -OCH3 | 85% |

| Methyl 5-hydroxy-2-methoxybenzoate | C2: -OCH3; C5: -OH | 56% |

Stability and Degradation

Basic Question: Q. What are the critical storage conditions for this compound to prevent degradation? Answer: Store in airtight containers under inert gas (N2/Ar) at 2–8°C. Avoid moisture and light, as formyl groups are prone to hydrolysis and oxidation. Stability studies on similar aldehydes () recommend desiccants (e.g., silica gel) and antioxidants (e.g., BHT) for long-term storage.

Advanced Question: Q. How can forced degradation studies (e.g., acid/base hydrolysis) identify degradation pathways? Answer:

- Acidic Conditions : Hydrolysis of the formyl group generates 2-hydroxy-5-methoxybenzoic acid.

- Basic Conditions : Ester saponification yields 2-formyl-3-hydroxy-5-methoxybenzoic acid.

- Oxidative Stress (H2O2) : Aldehyde oxidation to carboxylic acid. Monitor via HPLC-DAD and LC-MS to quantify degradation products .

Safety and Handling

Basic Question: Q. What personal protective equipment (PPE) is required when handling this compound? Answer:

- Gloves : Nitrile or neoprene (inspected for integrity before use).

- Eye Protection : Goggles with side shields.

- Lab Coat : Flame-retardant, chemically resistant material.

- Respirator : Required if ventilation is inadequate ().

Advanced Question: Q. What are the environmental risks of accidental release, and how should they be mitigated? Answer: The compound may persist in aquatic systems due to aromatic stability. Use spill kits with absorbents (e.g., vermiculite) and neutralize with 10% sodium bicarbonate. Avoid drain disposal; incinerate waste at >1000°C with scrubbers to prevent toxic byproducts (e.g., CO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.